An In-depth Technical Guide to S-acetyl-PEG20-alcohol: Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to S-acetyl-PEG20-alcohol: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG20-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two ligands necessary for inducing protein degradation.
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-acetyl-PEG20-alcohol. It includes detailed experimental protocols and visual diagrams to facilitate its use in research and drug development.
Chemical Properties and Structure
S-acetyl-PEG20-alcohol is a monodisperse PEG derivative consisting of 20 ethylene (B1197577) glycol units. One terminus of the PEG chain is functionalized with a primary alcohol (-OH), while the other is capped with an S-acetyl group (-S-C(O)CH3). The S-acetyl group serves as a protected thiol, which can be selectively deprotected to reveal a reactive sulfhydryl group (-SH). This dual functionality allows for the sequential conjugation of two different molecules.
The PEG backbone imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the molecules it is attached to.[1] Long-chain PEGs, like PEG20, can enhance the aqueous solubility of hydrophobic molecules and improve their pharmacokinetic profiles.[2]
Tabulated Chemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C42H84O21S | [3] |
| Molecular Weight | 957.17 g/mol | [3] |
| Appearance | White to off-white waxy solid | Inferred from similar long-chain PEG compounds. |
| Solubility | Soluble in water and most organic solvents (e.g., DCM, DMF, DMSO, ethanol).[1] | General property of PEG derivatives. |
| Purity | Typically ≥95% or ≥98% | [4][5] |
| Storage | Recommended storage at -20°C.[6] | To prevent degradation. |
Experimental Protocols
Deprotection of the S-acetyl Group to a Thiol
The primary utility of the S-acetyl group is as a stable protecting group for a thiol. The thiol can be readily deprotected under basic conditions, most commonly using a base such as hydroxylamine (B1172632) or sodium hydroxide.
Materials:
-
S-acetyl-PEG20-alcohol
-
Anhydrous methanol (B129727) or ethanol (B145695)
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve S-acetyl-PEG20-alcohol (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (argon or nitrogen).
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and DIPEA (1.5 equivalents) in methanol or a dilute aqueous solution of NaOH (e.g., 0.5 M).
-
Add the basic solution to the S-acetyl-PEG20-alcohol solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG20-thiol-alcohol. The product can be further purified by column chromatography if necessary.
Characterization of PEG Derivatives
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is a powerful tool for confirming the structure of PEG derivatives.
-
Expected ¹H NMR Spectral Features for S-acetyl-PEG20-alcohol (in CDCl₃):
-
~3.64 ppm (s, ~80H): A large singlet corresponding to the repeating methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the PEG backbone.[7]
-
~3.70 - 3.55 ppm (m, 8H): Multiplets for the methylene groups adjacent to the terminal alcohol and the thioester.
-
~3.10 ppm (t, 2H): A triplet for the methylene group adjacent to the sulfur atom (-CH₂-S-).
-
~2.32 ppm (s, 3H): A singlet for the methyl protons of the acetyl group (-S-C(O)CH₃).
-
A broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.
-
b) Mass Spectrometry (MS):
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound. The spectrum would be expected to show a peak corresponding to the molecular ion [M+Na]⁺ or [M+H]⁺.
Synthesis of a PROTAC using S-acetyl-PEG20-alcohol (Illustrative Example)
This protocol outlines a general workflow for synthesizing a PROTAC where the S-acetyl-PEG20-alcohol linker is first conjugated to a warhead (targeting the protein of interest) and then to an E3 ligase ligand.
Step 1: Conjugation of the Warhead to the Alcohol Terminus
This typically involves an esterification or etherification reaction. Here, an example of esterification is provided.
Materials:
-
Warhead with a carboxylic acid functionality
-
S-acetyl-PEG20-alcohol
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the warhead-COOH (1 equivalent) and S-acetyl-PEG20-alcohol (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0°C and add DCC or EDC (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the warhead-PEG20-S-acetyl conjugate.
Step 2: Deprotection of the S-acetyl Group
Follow the deprotection protocol described in section 1.
Step 3: Conjugation of the E3 Ligase Ligand to the Thiol Terminus
This step often involves a Michael addition reaction with a maleimide-functionalized E3 ligase ligand.
Materials:
-
Warhead-PEG20-SH
-
E3 ligase ligand with a maleimide (B117702) group
-
Anhydrous DMF or a suitable buffer
Procedure:
-
Dissolve the warhead-PEG20-SH (1 equivalent) and the maleimide-functionalized E3 ligase ligand (1 equivalent) in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by LC-MS.
-
Once complete, the final PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a PROTAC, which utilizes S-acetyl-PEG20-alcohol as a linker, within the Ubiquitin-Proteasome System.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow Diagrams
The following diagrams illustrate the key experimental workflows involving S-acetyl-PEG20-alcohol.
1. Deprotection of S-acetyl-PEG20-alcohol
Caption: Workflow for the deprotection of S-acetyl-PEG20-alcohol.
2. General PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Conclusion
S-acetyl-PEG20-alcohol is a versatile and valuable tool in modern drug discovery, particularly for the development of PROTACs. Its well-defined structure, favorable physicochemical properties conferred by the PEG backbone, and dual-functional handles make it an attractive linker for conjugating different molecular entities. The straightforward deprotection of the S-acetyl group to a reactive thiol allows for efficient and controlled synthesis of complex biomolecules. This guide provides the foundational knowledge and experimental frameworks to enable researchers to effectively utilize S-acetyl-PEG20-alcohol in their research endeavors.
References
- 1. Physical and chemical properties and safety application elements of polyethylene glycol PEG - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 2. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. S-乙酰基-PEG20-醇 | S-acetyl-PEG20-alcohol | PROTAC linker | 美国InvivoChem [invivochem.cn]
- 5. S-acetyl-PEG12-alcohol | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
